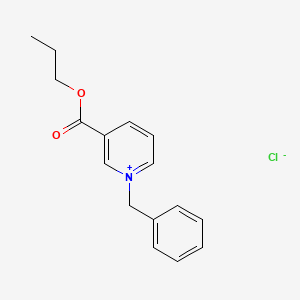
1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a benzyl group attached to a pyridinium ring with a propoxycarbonyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of benzyl chloride with 3-(propoxycarbonyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the pyridinium salt.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving advanced techniques like crystallization and purification.
化学反应分析
Types of Reactions: 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyridine derivatives.
科学研究应用
1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride involves its interaction with molecular targets through various pathways. The benzyl group and pyridinium ring play crucial roles in its reactivity, allowing it to participate in electron transfer and nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to its diverse effects.
相似化合物的比较
- 1-Benzyl-3-carboxypyridinium chloride
- 1-Benzyl-3-carbamoylpyridinium chloride
Comparison: 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride is unique due to its propoxycarbonyl substituent, which imparts distinct chemical properties compared to similar compounds
属性
CAS 编号 |
65128-41-8 |
|---|---|
分子式 |
C16H18ClNO2 |
分子量 |
291.77 g/mol |
IUPAC 名称 |
propyl 1-benzylpyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C16H18NO2.ClH/c1-2-11-19-16(18)15-9-6-10-17(13-15)12-14-7-4-3-5-8-14;/h3-10,13H,2,11-12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
OYJULNRGQJQPRS-UHFFFAOYSA-M |
规范 SMILES |
CCCOC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
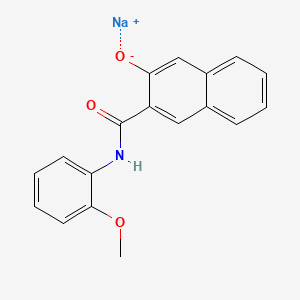
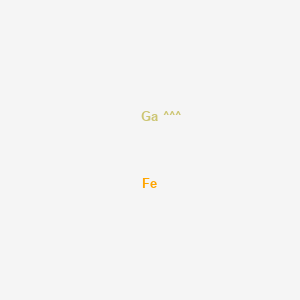

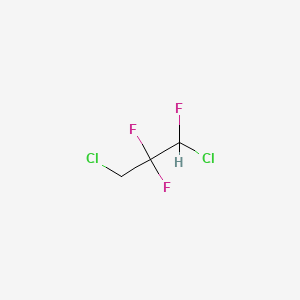
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)

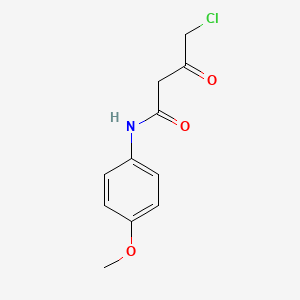
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)

